Cyclohexanecarboxylic acid, 4-(4-pentylphenyl)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 4-(4-pentylphenyl)-, trans- is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group and a 4-pentylphenyl group in the trans-configuration. It is often used in the synthesis of liquid crystals and other advanced materials .
Preparation Methods
The synthesis of cyclohexanecarboxylic acid, 4-(4-pentylphenyl)-, trans- involves several steps. One common method includes the esterification of cyclohexanecarboxylic acid with 4-pentylphenol, followed by a series of purification steps to isolate the trans-isomer . Industrial production methods often utilize catalysts such as sulfonated Starbons and solvents like cyclopentyl methyl ether (CPME) to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Cyclohexanecarboxylic acid, 4-(4-pentylphenyl)-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the carboxylic acid group to an alcohol.
Scientific Research Applications
Cyclohexanecarboxylic acid, 4-(4-pentylphenyl)-, trans- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 4-(4-pentylphenyl)-, trans- involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its hydrophobic pentylphenyl group can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid, 4-(4-pentylphenyl)-, trans- can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid, 4-(4-butylphenyl)-, trans-: This compound has a butyl group instead of a pentyl group, which affects its physical and chemical properties.
Cyclohexanecarboxylic acid, 4-(4-hexylphenyl)-, trans-: The presence of a hexyl group provides different steric and electronic effects compared to the pentyl group.
Cyclohexanecarboxylic acid, 4-(4-propylphenyl)-, trans-: This compound has a shorter propyl group, leading to variations in its reactivity and applications.
Properties
CAS No. |
75669-09-9 |
---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-(4-pentylphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H26O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-9,16-17H,2-5,10-13H2,1H3,(H,19,20) |
InChI Key |
PUFHZTAHFAVWOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.